6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol
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Overview
Description
6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol is a complex organic compound known for its unique structure and diverse applications This compound belongs to the class of benzochromenes, which are characterized by a fused benzene and chromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the pentyl and trimethyl groups. Key steps include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: Introduction of the pentyl group is often done via alkylation reactions using pentyl halides.
Methylation: The trimethyl groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
- 6,6,9-Trimethyl-3-pentyl-6H-benzo[c]chromen-1-ol
Uniqueness
6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H30O2 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-14,17,22H,5-10H2,1-4H3 |
InChI Key |
YLTWYAXWDLZZCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C3=CC(CCC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
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